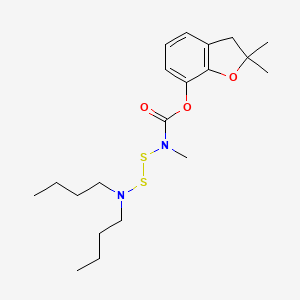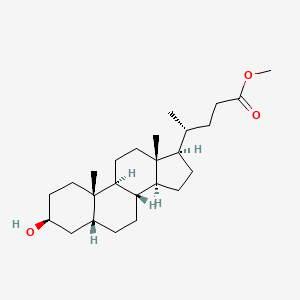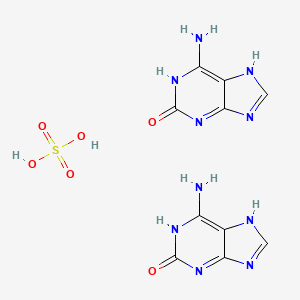
Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1S,3S,?R-Deltamethrin is a synthetic pyrethroid insecticide known for its high efficacy and low toxicity to mammals. It is widely used in agriculture and public health to control pests and vectors of diseases. The compound is characterized by its chiral configuration, which contributes to its potent insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1S,3S,?R-Deltamethrin is synthesized through a series of chemical reactions involving the esterification of 3-phenoxybenzyl alcohol with 2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of 1S,3S,?R-Deltamethrin involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1S,3S,?R-Deltamethrin undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of different degradation products .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions include 3-phenoxybenzaldehyde and other degradation products that can affect the insecticidal efficacy of the compound .
Scientific Research Applications
1S,3S,?R-Deltamethrin has a wide range of applications in scientific research:
Mechanism of Action
1S,3S,?R-Deltamethrin exerts its effects by targeting the voltage-gated sodium channels in the nervous system of insects. It prolongs the opening of these channels, leading to hyperexcitation, paralysis, and eventual death of the insect. The compound also affects chloride ion channels, contributing to its insecticidal activity .
Comparison with Similar Compounds
Cypermethrin: Another pyrethroid with similar insecticidal properties but different stereochemistry.
Permethrin: A widely used pyrethroid with a different chemical structure and slightly lower potency.
Fenvalerate: Known for its broad-spectrum insecticidal activity but higher toxicity to mammals compared to 1S,3S,?R-Deltamethrin.
Uniqueness: 1S,3S,?R-Deltamethrin stands out due to its high efficacy at low doses and its relatively low toxicity to mammals, making it a preferred choice for pest control in both agricultural and public health settings .
Properties
CAS No. |
80845-12-1 |
|---|---|
Molecular Formula |
C22H19Br2NO3 |
Molecular Weight |
505.2 g/mol |
IUPAC Name |
[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m1/s1 |
InChI Key |
OWZREIFADZCYQD-WSTZPKSXSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


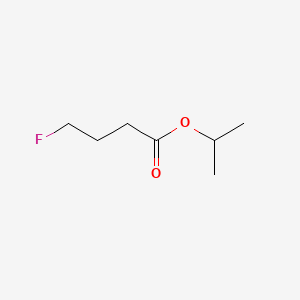
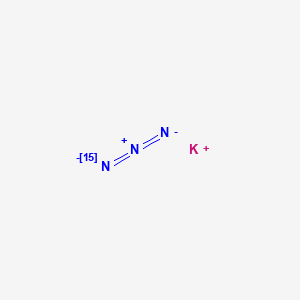
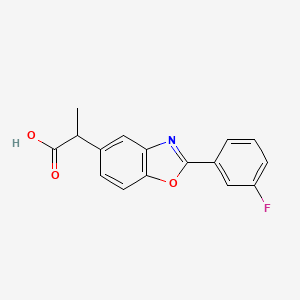
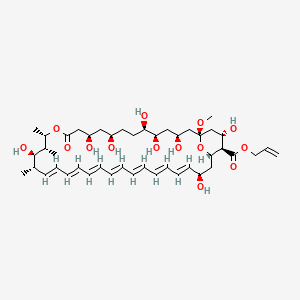
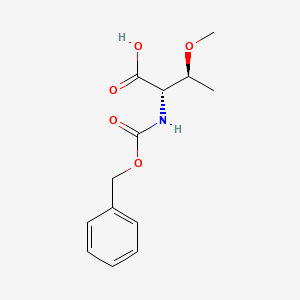

![N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
